4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid is an organic compound with potential applications in medicinal chemistry and biochemistry. This compound features a unique structure that combines a methylsulfanyl group with a quinoline moiety and a formamido group, making it of interest for various scientific investigations.
The compound can be synthesized through various chemical reactions involving starting materials such as D-methionine and acetic anhydride. The synthesis routes are documented in scientific literature, indicating its relevance in research settings focused on amino acid derivatives and their applications in pharmaceuticals .
This compound can be classified under the category of amino acids and their derivatives, specifically as a modified form of butanoic acid. It is characterized by the presence of both sulfur and nitrogen functionalities, which contribute to its chemical properties and biological activities.
The synthesis of 4-(methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid typically involves several key steps:
The synthesis may employ techniques such as refluxing, cooling, and various purification methods (e.g., crystallization or chromatography) to isolate the desired product effectively. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yields .
The molecular structure of 4-(methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid can be represented as follows:
The structure includes:
The compound's structural characteristics can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and molecular conformation.
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid is involved in various chemical reactions, primarily due to its functional groups:
These reactions are often facilitated by specific catalysts or under particular conditions (e.g., temperature, solvent) to ensure selectivity and yield .
The mechanism of action for 4-(methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid is not fully elucidated but may involve interactions at the molecular level with biological targets such as enzymes or receptors.
Data from studies suggest that compounds with similar structures can modulate biochemical pathways related to metabolism or signal transduction, potentially influencing physiological responses .
Relevant data can be gathered from experimental studies focusing on its behavior under various conditions, providing insights into its practical handling and application in research .
4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid has potential applications in:
Retrosynthetic deconstruction of 4-(methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid reveals two primary synthons: (1) quinoline-2-carboxylic acid and (2) 4-(methylsulfanyl)butanoic acid derivatives with a C2-amino handle. The quinoline moiety typically derives from commercial 2-quinolinecarboxylic acid, which serves as the acylating agent during amide bond formation. The aliphatic chain originates from methionine derivatives, where the methylsulfanyl group remains protected throughout the synthesis. A critical disconnection occurs at the amide bond, suggesting sequential assembly through carboxylic acid activation followed by nucleophilic attack by the α-amino group of a suitably protected 4-(methylsulfanyl)butanoic acid precursor [1] [3].
Key strategic considerations include:
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Synthons Generated | Functional Group Considerations |
---|---|---|
Amide bond | Quinoline-2-carbonyl chloride | Electrophilic activation required |
Cα-N bond | N-protected-4-(methylthio)butanoate | Orthogonal deprotection strategy needed |
Methylsulfanyl group | Methionine derivatives | Oxidation sensitivity |
Carbodiimide-mediated coupling represents the most efficient method for conjugating sterically hindered quinoline-2-carboxylic acid with 4-(methylsulfanyl)-2-aminobutanoic acid derivatives. Critical parameters were optimized using water-soluble EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and organic-soluble DCC (N,N'-dicyclohexylcarbodiimide) [3]:
Table 2: Optimization Parameters for Carbodiimide-Mediated Amidation
Parameter | EDC/NHS System | DCC System | Optimal Conditions |
---|---|---|---|
Solvent | Aqueous/organic biphasic | Anhydrous THF/DMF | Anhydrous DMF |
Temperature | 0–4°C | -20°C to 25°C | 0°C → RT gradual warming |
Molar ratio (Acid:Amine:EDC) | 1:1.2:1.5 | 1:1.5:2 | 1:1.5:1.5 |
Reaction time | 2–4 h | 12–24 h | 4 h (EDC), 18 h (DCC) |
Yield range | 78–92% | 65–85% | EDC/NHS: 90 ± 3% |
Racemization at the C2 chiral center during activation is mitigated by:
The methylsulfanyl (-SCH₃) group must be introduced either before or during backbone assembly, with strict control against oxidation to sulfoxide/sulfone byproducts. Two predominant strategies emerge:
a) Methionine-Derived Precursors
D-Methionine serves as a chiral starting material, where the methylsulfanyl group is inherently protected. The α-amino group is formylated using acetic anhydride/formic acid (1:4 v/v) at 0°C → 20°C for 4 hours, achieving >95% N-formyl-D-methionine yield without racemization [1]. Subsequent hydrolysis of the methyl ester (if present) yields enantiopure 2-formamido-4-(methylsulfanyl)butanoic acid, ready for amide coupling.
b) Late-Stage Alkylation
For non-chiral pool routes, thiol-containing precursors undergo alkylation:
Solvent Extraction Optimization: Post-reaction mixtures require separation from urea byproducts (from EDC) or dicyclohexylurea (from DCC). Methyl isobutyl ketone (MIBK) efficiently isolates the target compound via pH-dependent liquid-liquid extraction:
Preserving chiral integrity at C2 demands enantioselective synthesis or resolution techniques:
a) Chiral Pool Strategy
D-Methionine provides a commercially available, enantiopure (≥99% ee) C2 chiral center. Key steps:
b) Stereoselective Synthesis
When non-methionine precursors are used, asymmetric hydrogenation or chiral auxiliaries enforce stereocontrol:
Table 3: Stereochemical Control Methods Comparison
Method | Chiral Source | Key Conditions | ee/de | Yield |
---|---|---|---|---|
D-Methionine derivative | Natural amino acid | Formylation at 0°C [1] | >99% ee | 90–95% |
CBS Reduction | (R)-Oxazaborolidine | BH₃·THF, -20°C [2] | 94% ee | 82% |
Evans Auxiliary | (S)-4-Phenyloxazolidinone | LDA, alkyl halide, -78°C | >98% de | 75% |
Racemization risks during amidation are mitigated by:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0